Mepazine, (S)-
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Overview
Description
. It was formerly used as a neuroleptic drug or major tranquilizer.
Preparation Methods
Mepazine can be synthesized through several synthetic routes. One common method involves the reaction of phenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mepazine undergoes various chemical reactions, including:
Oxidation: Mepazine can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of mepazine can lead to the formation of its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Mepazine can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring.
Scientific Research Applications
Mepazine has been extensively studied for its scientific research applications:
Chemistry: Mepazine is used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Medicine: Mepazine has potential therapeutic applications in treating diseases such as rheumatoid arthritis and certain types of cancer. .
Industry: Mepazine is used in the development of new drugs and as a research tool in pharmaceutical industries.
Mechanism of Action
Mepazine exerts its effects primarily by inhibiting the proteolytic activity of MALT1, an intracellular cysteine protease involved in innate and adaptive immunity . By inhibiting MALT1, mepazine can modulate various signaling pathways, including the NF-κB and AP-1 pathways, which play crucial roles in immune responses and inflammation .
Comparison with Similar Compounds
Mepazine is structurally related to other phenothiazine derivatives, such as chlorpromazine and promethazine . it has unique properties that distinguish it from these compounds:
Similar compounds include:
- Chlorpromazine
- Promethazine
- Perphenazine
- Prochlorperazine
Properties
CAS No. |
1460240-94-1 |
---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
10-[[(3S)-1-methylpiperidin-3-yl]methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m0/s1 |
InChI Key |
CBHCDHNUZWWAPP-HNNXBMFYSA-N |
Isomeric SMILES |
CN1CCC[C@@H](C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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